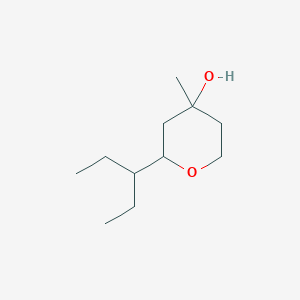
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- is an organic compound with the molecular formula C11H22O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its applications in various industries, particularly in the field of fragrances and cosmetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- can be synthesized through the hydrogenation of 2,5-dihydropyran. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
In industrial settings, the compound is often produced by hydrogenating 2,5-dihydropyran in the presence of a suitable catalyst. The process is carried out in a hydrogenation reactor, where the reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and cosmetic industries due to its pleasant odor and stability .
Wirkmechanismus
The mechanism by which 2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes. For example, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-4-ol: A similar compound with a different alkyl substituent.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: Another derivative with a different alkyl group
Uniqueness
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for use in fragrances and cosmetics, where stability and odor are crucial .
Eigenschaften
CAS-Nummer |
1099648-69-7 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4-methyl-2-pentan-3-yloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-4-9(5-2)10-8-11(3,12)6-7-13-10/h9-10,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
SGDHXQQFXPKEGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1CC(CCO1)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


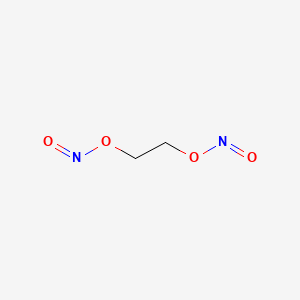

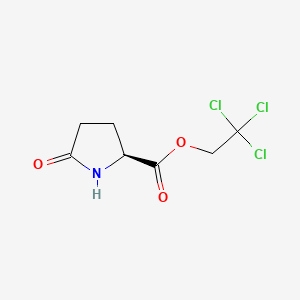

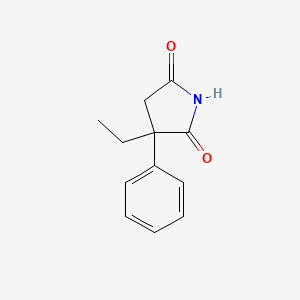
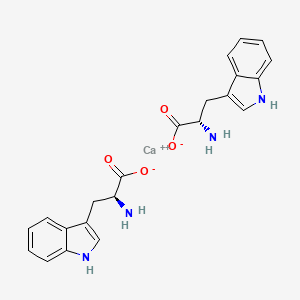
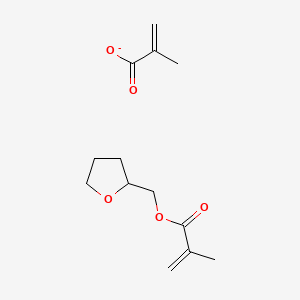
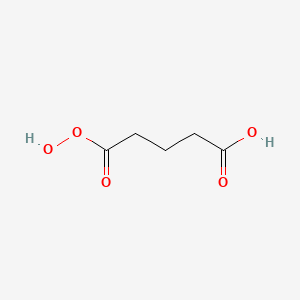


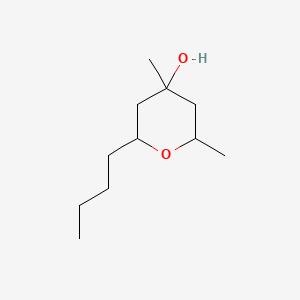
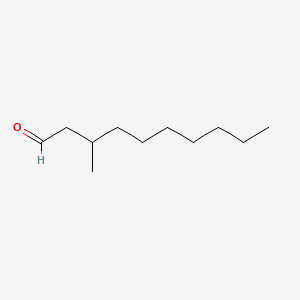
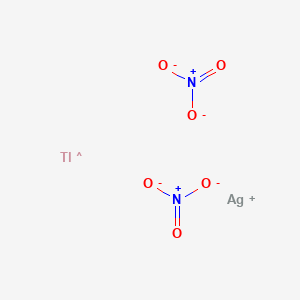
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
